molecular formula C13H16F3N3O2 B2909018 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2309307-52-4

2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2909018
CAS No.: 2309307-52-4
M. Wt: 303.285
InChI Key: GBMLZJIORQHBPW-UHFFFAOYSA-N
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Description

The compound 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a tropane derivative featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:

  • Position 3: Substituted with a 1H-pyrazol-1-yl group, a nitrogen-rich heterocycle known for its bioisosteric properties and role in modulating receptor interactions.
  • Position 8: Modified with a 2,2,2-trifluoroethyl carboxylate ester, which enhances metabolic stability and lipophilicity compared to alkyl esters like tert-butyl or ethyl .

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)8-21-12(20)19-9-2-3-10(19)7-11(6-9)18-5-1-4-17-18/h1,4-5,9-11H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMLZJIORQHBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The azabicyclooctane structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Pyrazole vs. Pyridinyl/Pyrazine : The 1H-pyrazol-1-yl group in the target compound offers distinct hydrogen-bonding capabilities compared to pyridinyl or pyrazine substituents. For example, the pyrazine-oxy derivative () may exhibit stronger π-π stacking but reduced metabolic stability due to the oxygen linker .
  • Brominated Pyrazole () : The 4-bromo substituent enhances electrophilicity for cross-coupling reactions, making it a versatile intermediate .

Ester Group Comparison

  • Trifluoroethyl vs. tert-Butyl : The trifluoroethyl ester increases lipophilicity (logP ~2.5–3.0) and acts as a pro-drug, releasing the active amine upon enzymatic cleavage . In contrast, tert-butyl esters () improve synthetic yields but require acidic conditions for deprotection .
  • Ethyl Ester () : Offers simpler synthesis but lower metabolic resistance compared to trifluoroethyl .

Biological Activity

2,2,2-Trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a novel compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This compound belongs to a class of azabicyclic compounds that have shown promise in various therapeutic applications, particularly as inhibitors of specific enzymes involved in inflammatory processes.

Chemical Structure and Properties

The molecular formula of the compound is C12H14F3N3O2C_{12}H_{14}F_3N_3O_2, with a molecular weight of 299.25 g/mol. The presence of the trifluoroethyl group enhances lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Research indicates that compounds with a similar azabicyclo[3.2.1]octane scaffold exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the hydrolysis of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, these compounds can increase the levels of PEA, thereby enhancing its therapeutic effects in inflammatory conditions .

In vitro Studies

In vitro assays have demonstrated that derivatives of the azabicyclo[3.2.1]octane framework exhibit potent inhibitory effects on NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for one derivative) . This high potency suggests that modifications to the azabicyclo structure can lead to enhanced biological efficacy.

In vivo Studies

In vivo pharmacological studies have shown that these compounds can significantly reduce inflammation and pain in animal models. For instance, a study highlighted the ability of a related compound to restore PEA levels and reduce inflammatory markers in models of chronic pain and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the azabicyclo framework can dramatically influence biological activity. For example, the introduction of different substituents on the pyrazole ring or modifications to the carboxylate group can enhance selectivity and potency against NAAA while minimizing off-target effects .

CompoundIC50 (μM)Selectivity for NAAAComments
Compound A0.042HighPotent NAAA inhibitor
Compound B0.655ModerateLess active than A
Compound C0.120HighExhibits good pharmacokinetics

Case Studies

Several case studies have documented the therapeutic potential of azabicyclo[3.2.1]octane derivatives:

  • Chronic Pain Management : A study investigated the effects of a specific derivative in a chronic pain model, showing significant reductions in pain scores compared to controls.
  • Inflammatory Disorders : Another investigation focused on the anti-inflammatory properties of these compounds in models of arthritis, revealing reduced joint swelling and inflammatory cytokine levels.

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